N-(1-cyano-2-methylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide
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Overview
Description
The compound is an organic molecule with several functional groups, including a cyano group (-CN), an amide group (CONH2), and a spiro[imidazolidine-4,1’-indene] group. These functional groups could potentially confer interesting chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spiro[imidazolidine-4,1’-indene] group. This group contains a spiroatom - a single atom that is a member of two rings of different sizes. The presence of this group could potentially affect the compound’s reactivity and stability .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the cyano and amide groups. For example, the cyano group is known to undergo reactions such as hydrolysis, hydration, reduction, cycloadditions, and nucleophilic additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of the cyano group could potentially affect the compound’s polarity, solubility, and boiling/melting points .Properties
IUPAC Name |
N-(1-cyano-2-methylpropyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11(2)14(9-19)20-15(23)10-22-16(24)18(21-17(22)25)8-7-12-5-3-4-6-13(12)18/h3-6,11,14H,7-8,10H2,1-2H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWNKXNDLHIKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)CN1C(=O)C2(CCC3=CC=CC=C32)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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